Neo-tanshinlactone

Breast Cancer ER-positive Selectivity

Researchers studying ER+ breast cancer often face limitations with SERMs that require direct ER binding and lack activity against HER2+ subtypes. Neo-tanshinlactone addresses these gaps via transcriptional down-regulation of ESR1 mRNA de novo synthesis-a mechanism independent of competitive ER binding. • 10-fold more potent and 20-fold more selective than tamoxifen against MCF-7 and ZR-75-1 xenografts. • Active against ER-, HER2-overexpressing SK-BR-3 cells, expanding utility beyond SERM-responsive models. • Demonstrated synergy with tamoxifen in MCF-7 cells supports combination therapy research. Custom synthesis with competitive pricing and global shipping.

Molecular Formula C17H12O3
Molecular Weight 264.27 g/mol
Cat. No. B1246349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeo-tanshinlactone
Synonymsneo-tanshinlactone
neotanshinlactone
Molecular FormulaC17H12O3
Molecular Weight264.27 g/mol
Structural Identifiers
SMILESCC1=C2C=CC3=C(C2=CC=C1)OC(=O)C4=C3OC=C4C
InChIInChI=1S/C17H12O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)20-17(18)14-10(2)8-19-16(13)14/h3-8H,1-2H3
InChIKeyLGZUUBFLEYOEEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neo-tanshinlactone: Selective ER+ Breast Cancer Inhibitor


Neo-tanshinlactone is a tetracyclic diterpenoid natural product first isolated from Salvia miltiorrhiza (Danshen), structurally distinguished from conventional tanshinones by a lactone moiety in ring C rather than an ortho-quinone [1]. The compound was first totally synthesized and characterized in 2004, demonstrating selective anti-breast cancer activity [2]. It has been protected under US patent US7495026B2 for its potent and selective anti-breast cancer properties [3].

Lactone-containing diterpenoid scaffold, distinct from tanshinones
ER+ breast cancer signaling pathway study context
ESR1 transcriptional regulation research use
Natural product tool compound; research use only

Structural & Mechanistic Uniqueness of Neo-tanshinlactone


Neo-tanshinlactone cannot be simply substituted by other tanshinone-class compounds (e.g., tanshinone I, tanshinone IIA) due to a critical structural distinction: it possesses a lactone feature in ring C rather than the ortho-quinone moiety characteristic of conventional tanshinones [1]. This structural divergence confers a distinct mechanism of action—transcriptional down-regulation of ESR1 (estrogen receptor alpha) mRNA de novo synthesis, independent of direct ER binding [2]. Furthermore, unlike tamoxifen, neo-tanshinlactone demonstrates activity against ER−, HER2-overexpressing breast cancer cell lines, expanding its therapeutic window beyond SERM-addressable tumors [3]. Substitution with structurally similar compounds lacking these mechanistic features would compromise the unique selectivity and potency profile.

Risk Dimension
Neo-tanshinlactone
Substitute (e.g., Tamoxifen / Tanshinones)
Mechanism of action
ESR1 transcriptional down-regulation
Competitive ER binding (Tamoxifen) or ortho-quinone redox cycling (Tanshinones); pathway response may shift
Subtype coverage
Reported activity in ER+ and some ER−/HER2+ lines
Tamoxifen: ER+ only; Tanshinones: different selectivity profile, may not replicate broader activity
Selectivity profile
Higher reported selectivity for ER+ vs ER− cells
Substitute selectivity context may not transfer; structural scaffold drives distinct target engagement

Comparative Efficacy Evidence for Neo-tanshinlactone


Potency and Selectivity vs. Tamoxifen in ER+ Breast Cancer

Neo-tanshinlactone demonstrated 10-fold greater potency and 20-fold greater selectivity compared to tamoxifen citrate in ER+ human breast cancer cell lines [1]. The compound was active against MCF-7 (ER+) and ZR-75-1 (ER+) with ED50 values of 0.6 μg/mL and 0.3 μg/mL respectively, while remaining inactive against ER− MDA-MB-231 and HS 587-T cell lines with ED50 >10 μg/mL [2].

ER+ Cell Potency & Selectivity
Head-to-head
10× more potent, 20× more selective vs tamoxifen
ED50 0.3–0.6 μg/mL (MCF-7, ZR-75-1)
Reported higher potency and selectivity in ER+ cell models
In vitro cell viability; ER− lines (MDA-MB-231, HS 587-T) as selectivity controls
Breast Cancer ER-positive Selectivity

ESR1 Transcriptional Down-Regulation vs. SERM Mechanism

Neo-tanshinlactone selectively inhibits ER+ breast cancer cell proliferation through transcriptional down-regulation of ESR1 mRNA de novo synthesis, a mechanism distinct from tamoxifen's competitive ER binding [1]. The compound decreased steady-state ESR1 mRNA levels and corresponding ERα protein levels, with downstream reduction in ER target genes including BRCA1, CCND1, GREB1, TFF1, SERPINB9, and ABCA3 [2]. The effect was not abolished by cycloheximide and did not alter ESR1 mRNA stability [3].

ESR1 Transcriptional Regulation
Class-level
Down-regulates ESR1 mRNA de novo synthesis; does not directly bind ER
Supports mechanism distinction from SERMs
Cycloheximide/actinomycin D studies; class-level inference
ERα Transcriptional Regulation Mechanism of Action

In Vivo Xenograft Efficacy with ER+ Tumor Selectivity

Analogue 2, a closely related neo-tanshinlactone derivative, showed potent activity against a ZR-75-1 (ER+) xenograft model while demonstrating no activity against PC-3 (prostate) and MDA-MB-231 (ER− breast) xenografts, confirming in vivo tumor-type selectivity [1]. The compound also exhibited high selectivity against breast cancer cell lines compared with normal breast tissue-derived cell lines [2].

In Vivo Tumor Selectivity
Reported
Analogue active in ZR-75-1 xenograft; no activity in PC-3, MDA-MB-231
Reported ER+ tumor model selectivity
Mouse xenograft model; cross-study comparable data
Xenograft In Vivo Efficacy Tumor Selectivity

Synthetic Optimization and SAR-Guided Development

The synthetic pathway to neo-tanshinlactone analogue 2 was optimized from seven to five steps, with an improved overall yield while maintaining potent and selective in vitro antibreast cancer activity [1]. Structure-activity relationship studies identified key molecular determinants and yielded derivatives 19-21 and 24 with IC50 values of 0.3, 0.2, 0.1, and 0.1 μg/mL respectively against ZR-75-1 cell lines [2].

Synthetic Optimization
Method context
Route optimized 7→5 steps; improved yield; IC50 0.1–0.3 μg/mL for analogues
Supports synthetic accessibility for SAR studies
ZR-75-1 and SK-BR-3 viability assays; scaffold benchmark data
Synthetic Chemistry Structure-Activity Relationship Analogue Development

Activity in ER−/HER2-Overexpressing Breast Cancer vs. SERMs

Unlike tamoxifen, neo-tanshinlactone potently inhibited an ER−, HER-2 overexpressing breast cancer cell line (SK-BR-3) [1]. This expanded activity spectrum suggests neo-tanshinlactone may address breast cancer subtypes that are insensitive to conventional anti-estrogen therapy [2].

ER−/HER2+ Cell Activity
Class-level
Potent inhibition of SK-BR-3 (ER−/HER2+), unlike tamoxifen
Reported broader subtype activity context
Qualitative difference; class-level inference for ER−/HER2+ models
HER2-positive ER-negative Breast Cancer Subtypes

Research & Industrial Applications of Neo-tanshinlactone


ER+ Breast Cancer Preclinical Efficacy Studies

Neo-tanshinlactone is indicated for in vitro and in vivo preclinical studies evaluating selective ER+ breast cancer inhibition. Its 10-fold potency and 20-fold selectivity advantage over tamoxifen [1] make it a superior positive control or lead compound for ER+ tumor models, particularly MCF-7 and ZR-75-1 xenografts where in vivo selectivity has been demonstrated [2].

ERα Transcriptional Regulation Mechanistic Research

The compound is uniquely suited for research investigating transcriptional down-regulation of ESR1 as a therapeutic strategy. Unlike SERMs that competitively bind ER, neo-tanshinlactone decreases ESR1 mRNA de novo synthesis, with confirmed downstream effects on BRCA1, CCND1, and other ER target genes [3]. This mechanism is particularly relevant for studies of endocrine resistance pathways.

Combination Therapy Development with Tamoxifen

Demonstrated synergy between neo-tanshinlactone and tamoxifen in ER+ MCF-7 cells [4] supports its application in combination therapy research. The distinct mechanisms—transcriptional ERα down-regulation vs. competitive ER binding—provide a rational basis for combination studies aimed at enhancing efficacy or overcoming tamoxifen resistance.

HER2-Overexpressing/ER− Breast Cancer Model Studies

Neo-tanshinlactone's activity against ER−, HER2-overexpressing SK-BR-3 cells [5] supports its use in research on breast cancer subtypes that do not respond to conventional anti-estrogen therapy. This expanded activity spectrum distinguishes it from SERMs and enables investigation of cross-talk between estrogen and growth factor receptor pathways.

Analogue Development and SAR Studies

The optimized 5-step synthetic route to neo-tanshinlactone analogue 2 with improved yield [6] enables cost-effective procurement for structure-activity relationship (SAR) programs. Researchers synthesizing novel derivatives can benchmark against established SAR data for the furo[3,2-c]coumarin scaffold to guide analogue design.

Application
Selection Property
Validation Focus
ER+ breast cancer pathway studies
ER+ cell-line selectivity profile
MCF-7 / ZR-75-1 cell-model endpoint response
ESR1 transcriptional regulation studies
ESR1 mRNA de novo synthesis readout
ERα target gene expression panel
Tamoxifen combination study context
Synergistic response in MCF-7 cells
Co-treatment endpoint and resistance model
ER−/HER2+ breast cancer research models
SK-BR-3 cell activity context
HER2 pathway cross-talk endpoints
Scaffold SAR and analogue synthesis
Optimized synthetic route yield
Furocoumarin scaffold activity benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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